molecular formula C24H19N3O4 B11053486 [4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile

[4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile

Cat. No. B11053486
M. Wt: 413.4 g/mol
InChI Key: OBVYLNOOHNFOAS-UHFFFAOYSA-N
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Description

[4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or other reactive sites.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

The compound could have potential medicinal applications, such as acting as a drug candidate for targeting specific enzymes or receptors. Its unique structure might confer specific biological activity that could be harnessed for therapeutic purposes.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of [4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    [4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile: This compound itself.

    Other oxazoloisoindole derivatives: Compounds with similar core structures but different functional groups.

    Phenoxyacetonitrile derivatives: Compounds with the phenoxyacetonitrile moiety but different ring systems.

Uniqueness

The uniqueness of this compound lies in its complex fused ring system and the presence of multiple functional groups, which could confer unique chemical and biological properties.

properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

2-[4-(9,11-dioxo-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-5-yl)phenoxy]acetonitrile

InChI

InChI=1S/C24H19N3O4/c25-10-11-30-15-8-6-13(7-9-15)21-20-16-12-17(22(20)31-26-21)19-18(16)23(28)27(24(19)29)14-4-2-1-3-5-14/h1-9,16-20,22H,11-12H2

InChI Key

OBVYLNOOHNFOAS-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC#N)C(=O)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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